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Compound of Interest

Compound Name: Boc-Phe-Gly-OH

Cat. No.: B558098 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

N-α-tert-Butoxycarbonyl-L-phenylalanyl-L-glycine (Boc-Phe-Gly-OH). It is intended for

researchers, scientists, and drug development professionals involved in peptide synthesis and

characterization. This document outlines the expected spectroscopic data (NMR, IR, and MS),

detailed experimental protocols for their acquisition, and a logical workflow for the analytical

process.

Data Presentation
The following tables summarize the expected quantitative data for Boc-Phe-Gly-OH based on

typical values for Boc-protected amino acids and glycine-containing dipeptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: Predicted ¹H NMR Data for Boc-Phe-Gly-OH (400 MHz, DMSO-d₆)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~12.7 br s 1H
Carboxylic Acid (-

COOH)

~8.2 t 1H Glycine Amide (-NH)

~7.3 - 7.1 m 5H
Phenylalanine

Aromatic (-C₆H₅)

~7.0 d 1H
Phenylalanine Amide

(-NH)

~4.2 m 1H Phenylalanine α-CH

~3.8 d 2H Glycine α-CH₂

~3.0, ~2.8 m 2H Phenylalanine β-CH₂

~1.3 s 9H Boc group (-C(CH₃)₃)

Table 2: Predicted ¹³C NMR Data for Boc-Phe-Gly-OH (100 MHz, DMSO-d₆)
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Chemical Shift (δ) ppm Assignment

~172.0 Glycine Carbonyl (-C=O)

~171.5 Phenylalanine Carbonyl (-C=O)

~155.5 Boc Carbonyl (-O-C=O)

~138.0 Phenylalanine Aromatic C (quaternary)

~129.0 Phenylalanine Aromatic CH

~128.0 Phenylalanine Aromatic CH

~126.0 Phenylalanine Aromatic CH

~78.0 Boc Quaternary Carbon (-C(CH₃)₃)

~56.0 Phenylalanine α-CH

~41.0 Glycine α-CH₂

~37.5 Phenylalanine β-CH₂

~28.0 Boc Methyls (-C(CH₃)₃)

Infrared (IR) Spectroscopy Data
Table 3: Expected IR Absorption Bands for Boc-Phe-Gly-OH
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad
O-H (Carboxylic Acid), N-H

(Amide) stretch

3100 - 3000 Medium Aromatic C-H stretch

2980 - 2960 Medium
Aliphatic C-H stretch (Boc

group)

~1740 Strong C=O stretch (Carboxylic Acid)

~1690 Strong C=O stretch (Boc urethane)

~1650 Strong C=O stretch (Amide I)

~1530 Strong N-H bend (Amide II)

1450, 1370 Medium
C-H bend (Boc group, CH₂,

CH₃)

~1250 Strong
C-O stretch (Boc and

Carboxylic Acid)

~700 Medium
Aromatic C-H out-of-plane

bend

Mass Spectrometry (MS) Data
Table 4: Expected Mass Spectrometry Data for Boc-Phe-Gly-OH

Parameter Value

Molecular Formula C₁₆H₂₂N₂O₅

Molecular Weight 322.36 g/mol

Monoisotopic Mass 322.1529 Da

[M+H]⁺ (Protonated) 323.1607 m/z

[M+Na]⁺ (Sodiated) 345.1426 m/z

[M-H]⁻ (Deprotonated) 321.1452 m/z
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Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of Boc-Phe-Gly-OH in approximately 0.6 mL of

deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to observe

the exchangeable amide and carboxylic acid protons.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-14 ppm.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence.

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay: 2-5 seconds.

Temperature: 298 K.

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID).

Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual

solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
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Infrared (IR) Spectroscopy
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total

Reflectance (ATR) accessory or as a KBr pellet. For ATR, a small amount of the powdered

sample is placed directly on the ATR crystal. For a KBr pellet, mix approximately 1 mg of the

sample with 100 mg of dry KBr powder and press into a transparent disk.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing: A background spectrum of the empty ATR crystal or a pure KBr pellet

should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of Boc-Phe-Gly-OH (approximately 1 mg/mL)

in a suitable solvent such as methanol or acetonitrile/water.

Instrumentation: An electrospray ionization (ESI) mass spectrometer.

Data Acquisition (Positive Ion Mode):

Ionization Mode: Electrospray Ionization (ESI).

Polarity: Positive.

Mass Range: 100-500 m/z.

Capillary Voltage: 3-4 kV.

Cone Voltage: 20-30 V.
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Data Acquisition (Negative Ion Mode):

Ionization Mode: Electrospray Ionization (ESI).

Polarity: Negative.

Mass Range: 100-500 m/z.

Capillary Voltage: -2.5 to -3.5 kV.

Cone Voltage: -20 to -30 V.

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion

peaks (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻) and to confirm the molecular weight of the compound.

Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of Boc-
Phe-Gly-OH.
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Workflow for Spectroscopic Analysis of Boc-Phe-Gly-OH
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Final Characterization
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Mass Spectrometry
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(Structure Confirmation)

IR Spectrum
(Functional Group ID)

Mass Spectrum
(Molecular Weight Confirmation)

Structural Elucidation & Purity Assessment

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of Boc-Phe-Gly-OH.

To cite this document: BenchChem. [Spectroscopic Analysis of Boc-Phe-Gly-OH: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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